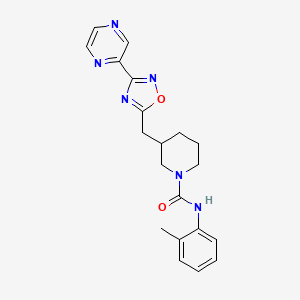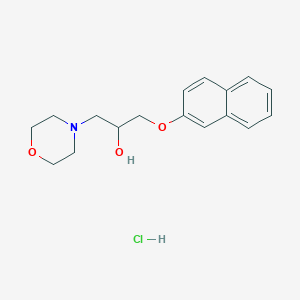
1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a chemical compound known for its role as an impurity in Propranolol, a β-adrenergic blocker used as an antihypertensive and antianginal agent. This compound belongs to the Propranolol product family and is characterized by its unique molecular structure, which includes a morpholine ring and a naphthalene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Bases like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its role as an impurity in Propranolol and its potential effects on the pharmacological properties of the drug.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
As an impurity of Propranolol, 1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride may share some of the mechanisms of action of Propranolol. Propranolol is a β-adrenergic blocker that works by inhibiting the action of epinephrine and norepinephrine on β-adrenergic receptors, leading to decreased heart rate and blood pressure. The exact molecular targets and pathways involved for this compound are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol Hydrochloride: A β-adrenergic blocker used as an antihypertensive and antianginal agent.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: Another impurity of Propranolol with a similar structure.
Uniqueness
1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is unique due to its specific combination of a morpholine ring and a naphthalene moiety, which distinguishes it from other similar compounds. This unique structure may contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.ClH/c19-16(12-18-7-9-20-10-8-18)13-21-17-6-5-14-3-1-2-4-15(14)11-17;/h1-6,11,16,19H,7-10,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNWBUPHURMDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC3=CC=CC=C3C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)
![2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE](/img/structure/B2544273.png)
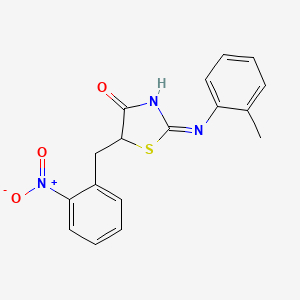
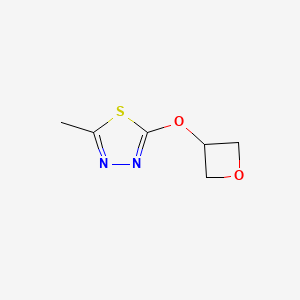
![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)
![3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2544283.png)
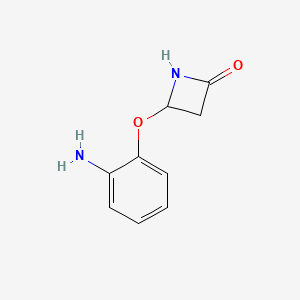
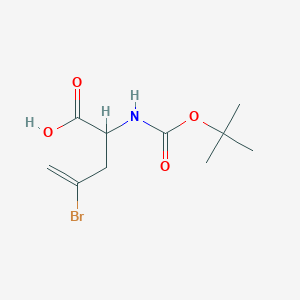
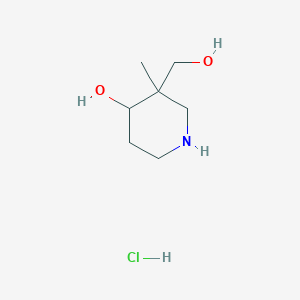

![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2544292.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2544293.png)
